

# Ethyl N-Boc-4-methylpiperidine-4-carboxylate molecular weight

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## Compound of Interest

Compound Name: Ethyl N-Boc-4-methylpiperidine-4-carboxylate

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An In-depth Technical Guide to **Ethyl N-Boc-4-methylpiperidine-4-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Ethyl N-Boc-4-methylpiperidine-4-carboxylate**, a key heterocyclic building block in medicinal chemistry. It details the molecule's chemical and physical properties, outlines common experimental protocols for its synthesis and analysis, and illustrates its role in the development of therapeutic agents.

## Core Compound Properties

**Ethyl N-Boc-4-methylpiperidine-4-carboxylate** is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and methyl and ethyl carboxylate groups at the C4 position. This structure makes it a valuable intermediate in the synthesis of more complex molecules.

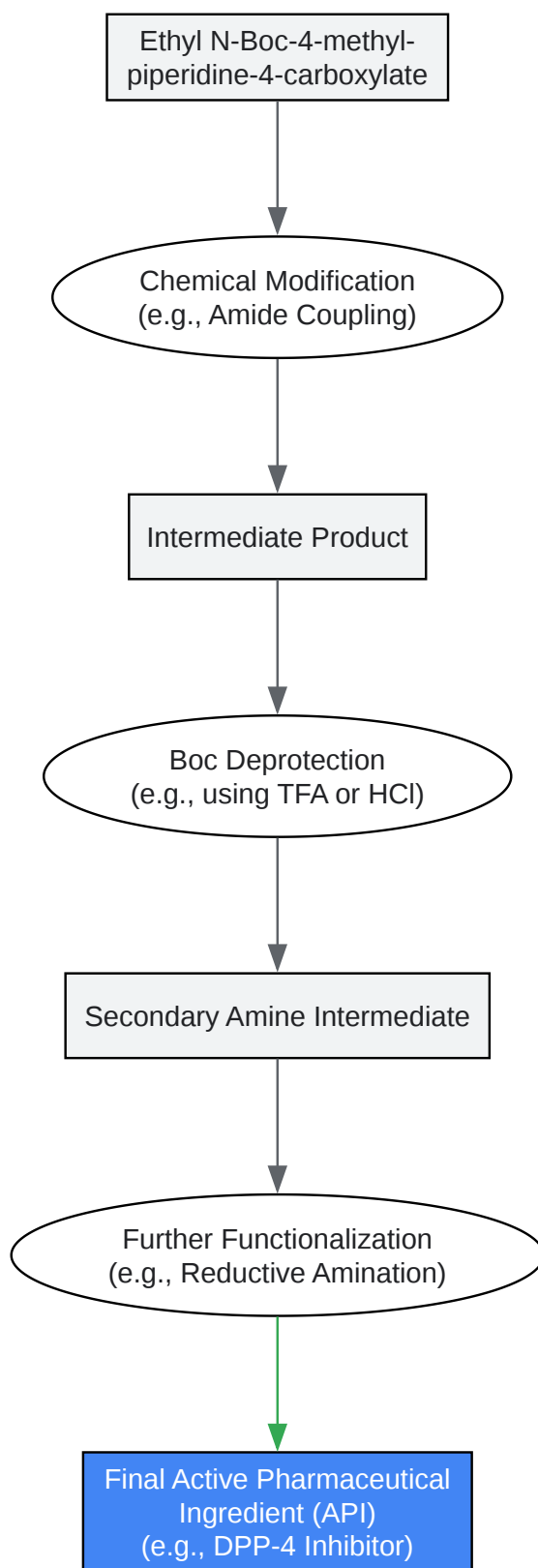
All essential quantitative data for the compound are summarized in the table below for quick reference and comparison.

Property	Value	Citations
Molecular Weight	271.35 g/mol	[1][2][3]
Molecular Formula	C <sub>14</sub> H <sub>25</sub> NO <sub>4</sub>	[1][2][3]
CAS Number	189442-87-3	[1][2]
Purity (Typical)	≥97%	[2][3]
Synonyms	1-tert-butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate; 1-tert-Butoxycarbonyl-4-methylpiperidine-4-carboxylic acid ethyl ester	[1][2][3]

## Role in Pharmaceutical Synthesis

This compound serves as a crucial reactant and building block in the synthesis of various pharmaceutical agents. Notably, it is utilized in the creation of Dipeptidyl peptidase-4 (DPP-4) inhibitors, such as ABT-279, and as a foundational structure for piperazine-based CCR5 antagonists[3]. Its pre-functionalized and protected piperidine ring allows for controlled and specific modifications in multi-step synthetic pathways.

The logical workflow below illustrates the role of **Ethyl N-Boc-4-methylpiperidine-4-carboxylate** as a starting material in a generic drug development pipeline.



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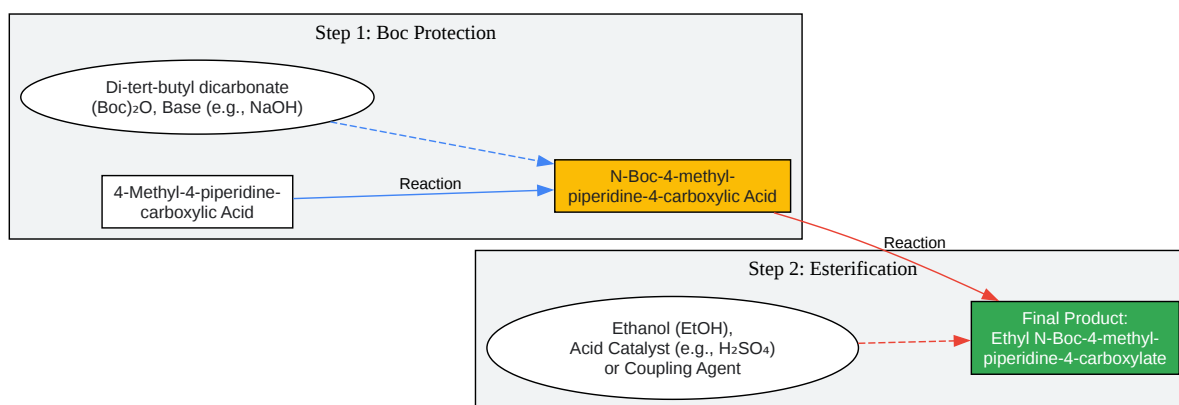
Caption: Synthetic workflow from starting material to a final API.

## Experimental Protocols

The following sections provide generalized yet detailed methodologies for the synthesis and analysis of **Ethyl N-Boc-4-methylpiperidine-4-carboxylate**, based on common organic chemistry principles applied to related piperidine structures.

### General Synthesis Protocol

The synthesis of N-Boc protected piperidine esters typically involves the protection of the piperidine nitrogen followed by esterification of the carboxylic acid group. The introduction of the 4-methyl group is a key step that can be achieved prior to forming the final product.



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Caption: A two-step generalized synthesis pathway.

Methodology:

- Boc Protection of the Piperidine Nitrogen:

- Dissolve 4-methyl-4-piperidinecarboxylic acid in a suitable solvent system, such as a mixture of t-butanol and water.
- Add a base, like sodium hydroxide (NaOH), to deprotonate the carboxylic acid.
- Cool the solution in an ice bath (0°C).
- Slowly add di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) to the reaction mixture.
- Allow the mixture to warm to room temperature and stir overnight[4].
- After the reaction is complete, concentrate the solution and acidify with an acid (e.g., HCl) to precipitate the N-Boc protected acid.
- Filter and dry the solid product.
- Ethyl Esterification:
  - Suspend the N-Boc-4-methylpiperidine-4-carboxylic acid in anhydrous ethanol.
  - Add a catalytic amount of a strong acid, such as sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), or use a coupling agent like EDC·HCl.
  - Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
  - Cool the reaction mixture and neutralize any remaining acid with a weak base (e.g., sodium bicarbonate solution).
  - Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final ethyl ester[4].

## Analytical Characterization

The identity and purity of the synthesized **Ethyl N-Boc-4-methylpiperidine-4-carboxylate** are typically confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is used to confirm the presence of key structural features. Expected signals include those for the t-butyl group of the Boc protector (a singlet around 1.4-1.5 ppm), the ethyl group of the ester (a triplet and a quartet), the methyl group at the C4 position, and the piperidine ring protons.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum confirms the number of unique carbon atoms, including the carbonyl carbons of the ester and the carbamate, the quaternary carbon of the Boc group, and the carbons of the piperidine ring.
- Mass Spectrometry (MS):
  - Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The expected  $[\text{M}+\text{H}]^+$  ion for  $\text{C}_{14}\text{H}_{25}\text{NO}_4$  would be approximately  $m/z$  272.18.
- Chromatography:
  - Thin-Layer Chromatography (TLC): Used to monitor the progress of the synthesis reaction.
  - High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, often achieving results of  $\geq 97\%$ .

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